1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole
Description
1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole is a compound that belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields This compound is characterized by the presence of a triazinyl ring substituted with two chlorine atoms and a methylisoindole moiety
Properties
IUPAC Name |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-2-methylisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c1-18-6-7-4-2-3-5-8(7)9(18)10-15-11(13)17-12(14)16-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANIJLYZLFMYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=CC2=C1C3=NC(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152267 | |
| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118948-80-4 | |
| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118948804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-methylisoindole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring by the nitrogen atom of the methylisoindole. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of triazine N-oxides.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form imines or other condensation products.
Scientific Research Applications
Agricultural Chemistry
1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole is primarily researched for its potential as an herbicide. The triazine moiety is known for its herbicidal properties, particularly in inhibiting photosynthesis in plants by targeting the electron transport chain in chloroplasts. This application is crucial for developing selective herbicides that minimize damage to non-target crops while effectively controlling weeds.
Case Study : A study conducted on the efficacy of triazine-based herbicides demonstrated that compounds similar to this compound significantly reduced weed biomass in controlled environments while promoting crop yield .
Pharmaceutical Development
The compound's structural characteristics allow it to serve as a lead compound in drug discovery. Research indicates that derivatives of triazine compounds exhibit antimicrobial and anti-cancer activities. The ability to modify the triazine ring opens pathways for synthesizing new pharmacologically active agents.
Case Study : Research published in a peer-reviewed journal highlighted the synthesis of various derivatives from this compound, which showed promising results against specific cancer cell lines and bacterial strains. The study emphasized the compound's potential as a scaffold for developing novel therapeutics .
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole depends on its specific application. In the context of its use as a fluorescent probe, the compound’s fluorescence is due to the radiative decay of its excited state. The fluorescence lifetime is almost constant and independent of the molecular surroundings, allowing it to be used in various environments . When used as a drug precursor, the compound’s biological activity is mediated by its interaction with specific molecular targets, such as enzymes or receptors, through the triazine moiety .
Comparison with Similar Compounds
1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole can be compared with other similar compounds, such as:
1-(4,6-Dichloro-1,3,5-triazinyl)pyrene: This compound is also a fluorescent probe with high quantum efficiency and is used in similar applications.
9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: This compound exhibits intense blue fluorescence and is used in organic electronics and as a drug precursor.
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound has significant antimicrobial activity and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the triazine and methylisoindole moieties, which imparts distinct chemical and physical properties that are valuable for various applications.
Biological Activity
1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole (DTMI) is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of DTMI, summarizing key research findings, case studies, and relevant data.
Molecular Formula
- Chemical Formula : C12H8Cl2N4
- Molecular Weight : 279.1247 g/mol
Structural Features
DTMI features a triazine ring substituted with dichlorine and an isoindole moiety, which contributes to its biological activities. The presence of the triazine core is known for its interactions with various biological targets.
Antimicrobial Activity
Research has shown that DTMI exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Several investigations have explored the anticancer potential of DTMI. In vitro studies indicated that DTMI can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, one study reported a significant reduction in cell viability in human breast cancer (MCF-7) cells treated with DTMI at concentrations of 10 µM and higher.
Inhibition of Enzymatic Activity
DTMI has been identified as an inhibitor of specific enzymes relevant to cancer progression and microbial resistance. For example, it showed inhibitory effects on topoisomerase II , an enzyme critical for DNA replication in cancer cells.
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, DTMI was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli , suggesting strong antibacterial activity compared to standard antibiotics.
- Cell Viability Assays : A series of experiments using MCF-7 breast cancer cells revealed that treatment with DTMI resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM after 48 hours of exposure.
- Enzyme Inhibition Studies : DTMI was evaluated for its ability to inhibit topoisomerase II activity using gel electrophoresis assays. The results demonstrated that DTMI effectively reduced enzyme activity by over 60% at concentrations exceeding 20 µM.
Data Summary
Q & A
Q. What are the optimal synthetic pathways for 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole, and how can purity be maximized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions using 2-methylisoindole and cyanuric chloride derivatives. Key steps include:
- Temperature control (0–5°C) during triazinyl chloride activation to minimize side reactions.
- Use of aprotic solvents (e.g., DCM or THF) to stabilize reactive intermediates.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMF/acetic acid mixtures) to achieve >95% purity .
- Characterization by / NMR, FT-IR, and HRMS to confirm structural integrity .
Q. How can spectroscopic techniques distinguish between positional isomers in triazine-substituted isoindole derivatives?
Methodological Answer:
- NMR : NMR can differentiate isomers by analyzing coupling patterns of aromatic protons. For example, para-substituted triazines exhibit distinct splitting compared to ortho/meta isomers.
- FT-IR : Stretching frequencies of C-Cl bonds in triazine (750–780 cm) and isoindole C-H bending (690–710 cm) provide positional clues.
- X-ray crystallography : Resolves ambiguity by revealing spatial arrangements of substituents .
Q. What are the standard protocols for evaluating the antimicrobial activity of this compound?
Methodological Answer:
- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zones of inhibition measured at 50–100 µg/mL concentrations.
- MIC determination : Use broth microdilution methods (CLSI guidelines) to assess minimum inhibitory concentrations.
- Control comparisons : Benchmark against known antimicrobial agents (e.g., ciprofloxacin) to contextualize efficacy .
Advanced Research Questions
Q. How do electronic effects of substituents on the triazine ring influence reactivity in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Analyze electron density maps (e.g., HOMO/LUMO gaps) to predict sites for nucleophilic/electrophilic attacks.
- Kinetic studies : Monitor reaction rates (via HPLC or in situ IR) with varying substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe).
- Mechanistic probes : Use isotopic labeling (e.g., -triazine) to track bond formation/cleavage pathways .
Q. What experimental designs are suitable for resolving contradictions in reported biological activity data?
Methodological Answer:
- Factorial design : Test variables (e.g., pH, temperature, bacterial strain variability) systematically to identify confounding factors .
- Dose-response curves : Establish EC values across multiple replicates to assess reproducibility.
- Meta-analysis : Compare datasets from independent studies using statistical tools (e.g., ANOVA) to isolate outliers or methodological biases .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Molecular dynamics simulations : Simulate degradation pathways (e.g., hydrolysis of triazine rings) at pH 2–12 and 25–80°C.
- QSPR models : Correlate structural descriptors (e.g., Hammett constants) with experimental stability data.
- Accelerated stability testing : Validate predictions via HPLC monitoring of degradation products in buffered solutions .
Q. What strategies mitigate interference from isoindole ring oxidation during catalytic applications?
Methodological Answer:
- Protecting groups : Introduce tert-butyl or acetyl groups at the isoindole N-position to block oxidation.
- Redox-inert conditions : Use degassed solvents and inert atmospheres (N/Ar) to prevent radical formation.
- Spectroelectrochemistry : Monitor real-time oxidation states via UV-Vis under applied potentials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
